3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of MRTX849 acid involves a concise, transition-metal and protection-free process. Extensive reaction optimization led to a robust, transition-metal-free oxidation of the sulfide intermediate . The process is efficient, with a five-step, chromatography-free synthesis from readily available starting materials, resulting in a 45% overall yield .
Chemical Reactions Analysis
MRTX849 acid undergoes various chemical reactions, including nucleophilic aromatic substitution and oxidation . The compound features three distinct subunits: N-methyl prolinol, chloronaphthyl, and substituted piperazine attached to the tetrahydropyridopyrimidine core . A unique 2-fluoroacrylamide warhead located at the distal side of the piperazine is responsible for covalent binding to the target protein . Common reagents used in these reactions include palladium catalysts and protecting groups .
Scientific Research Applications
MRTX849 acid has significant scientific research applications, particularly in the field of cancer treatment. It has been identified as a potent, selective, and covalent KRASG12C inhibitor that exhibits favorable drug-like properties . The compound has demonstrated pronounced tumor regression in KRASG12C-positive cell line and patient-derived xenograft models from multiple tumor types . It has shown efficacy in non-small cell lung cancer, colorectal cancer, and other solid tumors . Additionally, MRTX849 acid has been used in combination with checkpoint inhibitor therapy to enhance immune response and improve treatment outcomes .
Mechanism of Action
MRTX849 acid targets the KRASG12C mutation by binding to the cysteine 12 residue and inhibiting KRAS-dependent signaling . In normal cells, KRAS is activated by binding to guanosine triphosphate, promoting the activation of the MAP kinase pathway and intracellular signal transduction . When guanosine triphosphate is hydrolyzed to guanosine diphosphate, KRAS is inactivated . MRTX849 acid locks KRASG12C in its inactive state, preventing the activation of downstream signaling pathways .
Comparison with Similar Compounds
MRTX849 acid is similar to other KRASG12C inhibitors, such as sotorasib (AMG510) . Both compounds are designed to target the KRASG12C mutation and inhibit KRAS-dependent signaling . MRTX849 acid has been optimized for desirable properties, including high oral bioavailability and long half-life . The compound has shown efficacy in various cancer types and has been used in combination with other therapies to enhance treatment outcomes .
Properties
Molecular Formula |
C34H37ClFN7O4 |
---|---|
Molecular Weight |
662.2 g/mol |
IUPAC Name |
3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C34H37ClFN7O4/c1-22(36)33(46)43-18-17-42(19-24(43)10-13-37)32-26-11-15-41(29-9-3-6-23-5-2-8-27(35)31(23)29)20-28(26)38-34(39-32)47-21-25-7-4-14-40(25)16-12-30(44)45/h2-3,5-6,8-9,24-25H,1,4,7,10-12,14-21H2,(H,44,45)/t24-,25-/m0/s1 |
InChI Key |
CWTHNCSWSDACRS-DQEYMECFSA-N |
Isomeric SMILES |
C=C(C(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OC[C@@H]6CCCN6CCC(=O)O)F |
Canonical SMILES |
C=C(C(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCC6CCCN6CCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.